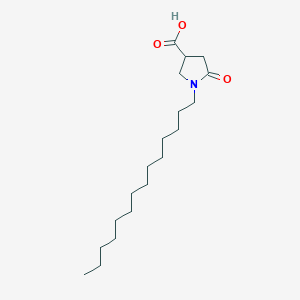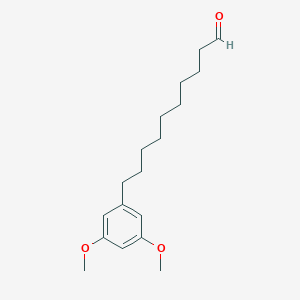
4-Hydroxybenzenesulfonic acid
概要
説明
4-Hydroxybenzenesulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-4 . It is functionally related to a phenol . It is used as a redox-mediator in the laccase-catalyzed degradation of indigo, a textile dye . Also used in oilfield chemicals, metal working, and as a polymerization catalyst .
Synthesis Analysis
The synthesis of 4-Hydroxybenzenesulfonic acid involves heating Phenol (25 kg) and 96% sulfuric acid (28 kg) to 50 ℃. Then, an additional 1.25 kg of sulfuric acid is added and the reaction mixture is heated at 110 ℃ for 5 – 6 hours .Molecular Structure Analysis
The molecular formula of 4-Hydroxybenzenesulfonic acid is C6H6O4S . The IUPAC name is 4-hydroxybenzenesulfonic acid . The InChI is InChI=1S/C6H6O4S/c7-5-1-3-6 (4-2-5)11 (8,9)10/h1-4,7H, (H,8,9,10) . The Canonical SMILES is C1=CC (=CC=C1O)S (=O) (=O)O .Chemical Reactions Analysis
4-Hydroxybenzenesulfonic acid is used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry . It is also used as a redox-mediator in the laccase-catalyzed degradation of indigo, a textile dye .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxybenzenesulfonic acid is 174.18 g/mol . The refractive index is n20/D 1.489 and the density is 1.337 g/mL at 25 °C .科学的研究の応用
Nonlinear Optical Material
4-Hydroxybenzenesulfonic acid is used in the growth of sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), a single crystal with significant nonlinear optical properties . These materials play a vital role in photonic technology, including optical information processing, telecommunication, optical storage, and THz generation and detection .
Optical and Electrical Properties
The optical transmittance, cut-off wavelength, and band gap energy of Na-4-HBS are estimated from UV-Vis studies . The variation of dielectric properties and AC conductivity of the grown crystal with frequency is studied at different temperatures .
Photoluminescence Studies
Photoluminescence studies reveal the transition mechanism by optical excitation in Na-4-HBS . This is important for understanding the behavior of materials under light exposure.
Mechanical Properties
Measurements of mechanical properties of Na-4-HBS are carried out to find the hardness of the material . This is crucial for determining its potential applications in various industries.
Redox-Mediator in Laccase-Catalyzed Degradation
4-Hydroxybenzenesulfonic Acid is used as a redox-mediator in the laccase-catalyzed degradation of indigo, a textile dye . This application is particularly important in the textile industry for the treatment of dye waste.
Oilfield Chemicals
It is also used in oilfield chemicals . The specific applications in this field can vary widely, but may include use as a corrosion inhibitor or scale inhibitor.
Metal Working
In the field of metal working, 4-Hydroxybenzenesulfonic Acid is used . It could be used in processes such as metal cleaning, metal plating, or as a component in cutting fluids.
Polymerization Catalyst
4-Hydroxybenzenesulfonic Acid is used as a polymerization catalyst . This means it can speed up the chemical reaction in which monomers combine to form a polymer.
作用機序
Target of Action
4-Hydroxybenzenesulfonic acid primarily targets the protonation of benzoxazine intermediates . This compound serves as an acid catalyst, accelerating the protonation process and leading to more carbocation formation .
Mode of Action
The reactive 4-Hydroxybenzenesulfonic acid interacts with its targets by serving as an acid catalyst. This interaction significantly accelerates the protonation of benzoxazine intermediates, leading to more carbocation formation . The activation energy of the curing reaction is significantly decreased from 300 kJ/mol to 90 kJ/mol .
Biochemical Pathways
The primary biochemical pathway affected by 4-Hydroxybenzenesulfonic acid is the protonation of benzoxazine intermediates . This process leads to more carbocation formation, which significantly accelerates the gelation reaction during the preparation process of phenolic aerogel .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The action of 4-Hydroxybenzenesulfonic acid results in the rapid preparation of phenolic aerogel composites . These composites exhibit excellent thermal insulation performance under low heat flux and good fire safety under high heat flux . The compound’s action also facilitates the preparation of phenolic aerogel composites with needled quartz fiber felt by ambient pressure drying .
Action Environment
The action of 4-Hydroxybenzenesulfonic acid can be influenced by environmental factors. For instance, the compound’s efficacy in accelerating the protonation of benzoxazine intermediates and decreasing the activation energy of the curing reaction can be affected by the ambient pressure during the drying process . .
Safety and Hazards
将来の方向性
The current market situation and future growth potential of the 4-Hydroxybenzenesulfonic Acid market throughout the forecast period is being analyzed . Strategies for marketing, market-entry, market expansion, and other business plans are being developed by understanding factors influencing growth in the market and purchase decisions of buyers .
Relevant Papers
特性
IUPAC Name |
4-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPBITJSIHRMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046421 | |
| Record name | 4-Hydroxyphenylsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |
| Record name | Benzenesulfonic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenolsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
MISCIBLE WITH WATER, ALCOHOL | |
| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.337 | |
| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000033 [mmHg] | |
| Record name | p-Phenolsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxybenzenesulfonic acid | |
Color/Form |
NEEDLES | |
CAS RN |
98-67-9 | |
| Record name | 4-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenolsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenolsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxybenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxyphenylsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Hydroxybenzenesulfonic acid?
A1: The molecular formula is C6H6O4S, and the molecular weight is 174.17 g/mol.
Q2: What spectroscopic data is available for 4-Hydroxybenzenesulfonic acid?
A2: UV-Vis, IR, 1H NMR, and 31P NMR data have been used to characterize 4-Hydroxybenzenesulfonic acid and its derivatives. [, ]
Q3: Does the position of the sulfonic acid group impact the fluorescence of 4-Hydroxybenzenesulfonic acid derivatives?
A3: Yes, research indicates that the fluorescence of imines derived from 3-amino-4-hydroxybenzenesulfonic acid is significantly influenced by the position and strength of electron-donating groups. Adding a hydroxy or methoxy moiety near the -OH group on the phenyl ring diminishes the fluorescence signal due to intersystem crossing and intramolecular charge transfer mechanisms. These findings are supported by femtosecond transient absorption spectroscopy. []
Q4: How does 4-Hydroxybenzenesulfonic acid interact with anions?
A4: Studies have demonstrated that 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds show promise as chemosensors for anions, enabling visible detection even in daylight. These compounds exhibit changes in their UV-Vis spectra upon interaction with anions. []
Q5: Can 4-Hydroxybenzenesulfonic acid be used to prepare phenolic compounds?
A5: Yes, research indicates that palladium complexes containing 4-Hydroxybenzenesulfonic acid as a ligand are active catalysts for the decarboxylation of 4-hydroxybenzoic acid to produce phenol. []
Q6: What is the role of 4-Hydroxybenzenesulfonic acid in the preparation of magnetite nanoparticles for oil field applications?
A6: 4-Hydroxybenzenesulfonic acid is a key component in the synthesis of sulfonated phenolic resin. This resin can be used to functionalize the surface of magnetite nanoparticles, enhancing their stability in high salinity environments like those found in oil fields. []
Q7: Can 4-Hydroxybenzenesulfonic acid be used in the preparation of fuel cell membranes?
A7: Yes, 4-hydroxybenzenesulfonic acid can be grafted onto commercially available poly(vinylidene fluoride-co-hexafluoropropylene) (poly(VDF-co-HFP)) copolymers. This grafting process leads to the formation of novel fluoropolymers containing aryl sulfonic acid side groups, which can function as precursors for fuel cell membranes. []
Q8: How does 4-Hydroxybenzenesulfonic acid contribute to the synthesis of proton conducting materials?
A8: 4-Hydroxybenzenesulfonic acid serves as a building block for the creation of sulfonic acid-functionalized cyclic and polymeric phosphazenes. These materials exhibit promising proton conductivity, exceeding that of Nafion under anhydrous conditions. []
Q9: Does 4-Hydroxybenzenesulfonic acid play a role in biological systems?
A9: While not a naturally occurring compound, research has explored the interaction of 4-Hydroxybenzenesulfonic acid derivatives in biological contexts. For example, studies suggest that it plays a minor role in the complexation of Uranyl (VI) by humic substances. [] Additionally, it has been investigated as a component of a chromogenic system for glucose assays in serum. []
Q10: What is the role of 4-Hydroxybenzenesulfonic acid in the synthesis of UV absorbers?
A10: It serves as a precursor in the synthesis of the water-soluble UV absorber 2-(2-hydroxy-5-sulfonicphenyl)benzotriazole. This UV absorber shows promise in enhancing the UV protection capabilities of wool fabrics. []
Q11: Has 4-Hydroxybenzenesulfonic acid been linked to any biological activity?
A11: Derivatives of 4-Hydroxybenzenesulfonic acid, specifically copper(II) complexes of 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones, have displayed moderate anticancer activity in human cancer cell lines. []
Q12: What analytical techniques are employed to study 4-Hydroxybenzenesulfonic acid and its derivatives?
A12: A range of techniques is used, including: * HPLC for separation and purification of derivatives [, ] * Mass spectrometry (MS) for structural determination of derivatives [, ] * NMR (1H and 13C) for structural characterization of derivatives [, ] * UV-Vis spectroscopy for studying interactions with analytes [, ] * Cyclic voltammetry for electrochemical characterization [] * X-ray crystallography for structural analysis [, ]
Q13: What are the environmental considerations regarding 4-Hydroxybenzenesulfonic acid?
A13: One study identified 3,5-dichloro-4-hydroxybenzenesulfonic acid, a related compound, as a persistent pollutant in the Chicago River. This finding highlights the need for further investigation into the environmental impact and degradation pathways of 4-Hydroxybenzenesulfonic acid and its derivatives. []
Q14: What is the significance of fast atom bombardment liquid secondary-ion mass spectrometry (FAB/LSIMS) in the study of 4-Hydroxybenzenesulfonic acid?
A14: Research has demonstrated the efficacy of 4-Hydroxybenzenesulfonic acid as a reduction-inhibiting matrix in FAB/LSIMS. This property proves valuable in analyzing compounds prone to reduction during mass spectrometry, such as disulfide-containing peptides. []
Q15: How is 4-Hydroxybenzenesulfonic acid used in capillary electrophoresis?
A15: 4-Hydroxybenzenesulfonic acid has been successfully employed as a UV-absorbing probe co-anion in capillary electrophoresis. This approach enhances peak shapes and sensitivity, particularly in analyzing mixtures of inorganic and organic anions. []
Q16: Can 4-Hydroxybenzenesulfonic acid be used in the development of sensors?
A16: Yes, studies have explored the use of 4-Hydroxybenzenesulfonic acid in sensor development. One example is its incorporation into an electrode chip for detecting specific cations via complexation with chelating molecules. []
Q17: Has 4-Hydroxybenzenesulfonic acid been explored in the context of fungal biotransformation?
A17: Yes, research has explored the use of fungal biomass, particularly strains known for laccase production, for the biotransformation of 4-Hydroxybenzenesulfonic acid (AHBS) into a phenoxazinone dye. This approach presents a potentially greener alternative to traditional chemical synthesis methods for producing dyes. []
Q18: What is the role of 4-Hydroxybenzenesulfonic acid in the development of electroactive biomaterials?
A18: Research has demonstrated the feasibility of incorporating 4-Hydroxybenzenesulfonic acid into electroactive silk fibroin films for drug delivery applications. This copolymerization strategy imparts electrical conductivity to the biomaterial, enabling electrochemically enhanced drug release. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)




